molecular formula C14H10ClNO5 B5780714 3-nitrobenzyl 5-chloro-2-hydroxybenzoate

3-nitrobenzyl 5-chloro-2-hydroxybenzoate

Cat. No. B5780714
M. Wt: 307.68 g/mol
InChI Key: PWJLXOMCQYDPFD-UHFFFAOYSA-N
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Description

3-nitrobenzyl 5-chloro-2-hydroxybenzoate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. This compound is commonly known as NBCHB and belongs to the family of nitrobenzyl esters. NBCHB has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

The mechanism of action of NBCHB is based on its photolabile properties. When exposed to light of a specific wavelength, NBCHB undergoes a photochemical reaction, leading to the cleavage of the protecting group. This reaction is highly selective and can be controlled by adjusting the wavelength and intensity of the light. The cleavage of the protecting group leads to the release of the functional group, which can then participate in various biochemical reactions.
Biochemical and Physiological Effects:
NBCHB has been shown to have minimal biochemical and physiological effects. This compound is relatively stable and does not react with biological molecules under normal conditions. However, the cleavage of NBCHB by light can lead to the release of reactive species, which can potentially cause cellular damage. Therefore, the use of NBCHB in biological systems requires careful optimization of the light conditions and concentration of NBCHB.

Advantages and Limitations for Lab Experiments

NBCHB has several advantages for lab experiments. This compound is easy to synthesize and purify, and its photolabile properties allow for precise control over the release of functional groups. NBCHB can be used in various biomolecules, including peptides, nucleotides, and proteins, making it a versatile tool for scientific research. However, the use of NBCHB requires specialized equipment for light exposure, which can be expensive and difficult to obtain. Additionally, the cleavage of NBCHB can lead to the formation of reactive species, which can potentially cause cellular damage.

Future Directions

There are several potential future directions for NBCHB research. One possible application is in drug delivery, where NBCHB can be used as a photolabile linker to release drugs in a controlled manner. NBCHB can also be used in protein engineering to selectively modify specific amino acids. Additionally, NBCHB can be used in gene therapy to selectively cleave protecting groups from nucleotides, allowing for precise control over gene expression. Further research is needed to explore these potential applications and optimize the use of NBCHB in various fields.
Conclusion:
In conclusion, NBCHB is a unique chemical compound that has gained significant attention in scientific research due to its photolabile properties and potential applications in various fields. The synthesis method of NBCHB has been optimized to achieve high yields and purity. NBCHB has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions. The use of NBCHB requires careful optimization of the light conditions and concentration of NBCHB. Further research is needed to explore the potential applications of NBCHB in drug delivery, protein engineering, and gene therapy.

Synthesis Methods

The synthesis of NBCHB can be achieved through the reaction of 3-nitrobenzyl alcohol and 5-chloro-2-hydroxybenzoic acid in the presence of a catalyst. This reaction leads to the formation of NBCHB, which can be purified through recrystallization. This synthesis method has been optimized to achieve high yields and purity of NBCHB.

Scientific Research Applications

NBCHB has been widely used in scientific research due to its unique properties. This compound has been used as a photolabile protecting group for various biomolecules, including peptides, nucleotides, and proteins. NBCHB can be used to protect specific functional groups within these biomolecules, which can then be selectively cleaved using light. This property of NBCHB has been used in various applications, including drug delivery, protein engineering, and gene therapy.

properties

IUPAC Name

(3-nitrophenyl)methyl 5-chloro-2-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO5/c15-10-4-5-13(17)12(7-10)14(18)21-8-9-2-1-3-11(6-9)16(19)20/h1-7,17H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWJLXOMCQYDPFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])COC(=O)C2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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